molecular formula C10H5BrClNO2 B1381689 7-Bromo-4-chloroquinoline-3-carboxylic acid CAS No. 1448260-56-7

7-Bromo-4-chloroquinoline-3-carboxylic acid

Cat. No. B1381689
CAS RN: 1448260-56-7
M. Wt: 286.51 g/mol
InChI Key: GBTHKXPOMFCGFD-UHFFFAOYSA-N
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Description

“7-Bromo-4-chloroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C12H9BrClNO2 . It is also known as Ethyl 7-bromo-4-chloroquinoline-3-carboxylate .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H9BrClNO2 .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . For instance, the reaction of anilines with malonic acid equivalents has been used for the synthesis of 4-hydroxy-2(1H)-quinolones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 314.56 .

Scientific Research Applications

ChatGPT in Medical Education

ChatGPT, a generative language model by OpenAI, has been embraced widely due to its conversational abilities on diverse topics. As of January 2023, ChatGPT reached over 100 million users, indicating its rapid acceptance by the public and professionals. Its application in medical education is particularly notable, offering virtual patient simulations, medical quizzes, and aid in curriculum development for health professionals. This highlights the potential of AI in enhancing medical training and practice, despite some limitations and challenges (Eysenbach, 2023).

AI in Misinformation Detection

AI Framework in Public Management

AI's integration into public management structures is explored, focusing on its ability to enhance data processing and analysis. This study underscores the necessity of ethical and political guidelines for AI's usage in public domains, highlighting its potential to streamline and improve public administration processes (Wirtz & Müller, 2018).

AI in Structural Engineering

In structural engineering, AI techniques like machine learning and deep learning are increasingly used for complex problem-solving. AI offers an efficient alternative to classical modeling techniques, particularly in dealing with uncertainties and decision-making processes in engineering design (Salehi & Burgueño, 2018).

AI for Drug Discovery and Development

AI language models are transforming drug discovery and development processes. They offer new approaches to target identification, clinical design, and regulatory decision-making. This application is particularly significant in developing treatments for diseases like COVID-19, illustrating AI's role in advancing medical research and pharmaceutical development (Liu et al., 2021).

Safety and Hazards

Safety measures for handling “7-Bromo-4-chloroquinoline-3-carboxylic acid” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for “7-Bromo-4-chloroquinoline-3-carboxylic acid” and its derivatives could involve further exploration of their synthesis protocols and potential applications in medicinal chemistry .

properties

IUPAC Name

7-bromo-4-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-5-1-2-6-8(3-5)13-4-7(9(6)12)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTHKXPOMFCGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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